N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 921852-93-9
Cat. No.: VC6910358
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921852-93-9 |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.47 |
| IUPAC Name | N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-2-26-16-7-5-15(6-8-16)18-9-10-20(25)23(22-18)12-11-21-19(24)14-17-4-3-13-27-17/h3-10,13H,2,11-12,14H2,1H3,(H,21,24) |
| Standard InChI Key | OALXYTWQPWMMNA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3 |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, compounds like 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide are synthesized through complex organic reactions starting from appropriate precursors. The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide would likely involve similar strategies, including the use of chloroacetyl derivatives and appropriate amines under controlled conditions .
Biological Activity
Compounds with pyridazine and thiophene moieties have shown potential biological activities, including antimicrobial and anticancer properties . The specific biological activity of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its ability to interact with biological targets, which could be evaluated through in vitro and in vivo studies.
Research Findings
While specific research findings on N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide are not available, related compounds have shown promising results. For instance, pyridazinone derivatives have been explored as cholinesterase inhibitors, which could be relevant for neurodegenerative diseases . Additionally, thiophene-based compounds have demonstrated antimicrobial and anticancer activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume